molecular formula C7H13NO2 B1288416 3,5,5-Trimethylmorpholin-2-one CAS No. 57765-62-5

3,5,5-Trimethylmorpholin-2-one

Cat. No. B1288416
CAS RN: 57765-62-5
M. Wt: 143.18 g/mol
InChI Key: ZBBCNJMMSOJLTH-UHFFFAOYSA-N
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Description

The compound of interest, 3,5,5-Trimethylmorpholin-2-one, is a morpholine derivative, which is a heterocyclic amine consisting of a six-membered ring containing both nitrogen and oxygen atoms. This structure is significant in various chemical contexts due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The synthesis and structural analysis of morpholine derivatives have been explored in several studies, providing insights into their chemical behavior and properties.

Synthesis Analysis

The synthesis of morpholine derivatives, such as 2,3,5-trimethylmorpholine, has been achieved through the reaction of appropriately substituted ethanolamines, followed by separation using preparative gas-liquid chromatography . This method allows for the production of different isomers, which can be identified and characterized using high-resolution NMR spectroscopy. The synthesis process is crucial for obtaining pure compounds necessary for further chemical reactions and applications.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of methyl groups and the morpholine ring. The configuration of the isomers of 2,3,5-trimethylmorpholine was determined using FT-NMR studies, which analyzed the coupling constants between methine and methylene protons . These structural elucidations are essential for understanding the reactivity and interaction of these compounds with other molecules.

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions due to their functional groups and structural flexibility. For instance, the reactivity of 1,3,4-trimethyl-2,2′-pyrromethen-5[1H]-one and its derivatives under thermal and photochemical conditions has been studied, showing that these compounds can undergo Z-E isomerization when exposed to light or heat . This reactivity is indicative of the dynamic nature of the double bonds present in these molecules and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The presence of methyl groups and the heterocyclic ring affects properties such as solubility, boiling point, and reactivity. The chemical shifts of axial methyl groups in NMR studies provide information about the electronic environment of the molecule, which is related to its chemical properties . Additionally, the synthesis of related compounds, such as trimethyltin(IV) coordination polymers, demonstrates the ability of these molecules to form complex structures with metal ions, further highlighting their versatile chemical nature .

Scientific Research Applications

Synthesis and Biological Evaluation

3,5,5-Trimethylmorpholin-2-one and its analogues have been synthesized and evaluated for their effects on various biological targets. For instance, analogues of this compound have shown potential as smoking cessation aids, with certain derivatives displaying more potent in vitro activity as inhibitors of dopamine or norepinephrine uptake and antagonists of nicotinic acetylcholine receptor (nAChR) function compared to bupropion, suggesting possible superiority as aids for smoking cessation (Carroll et al., 2011). Another study focused on the synthesis and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, which were found to be highly effective against PC3 cells, indicating their potential in cancer therapy (Jin et al., 2006).

Anticancer and Antibacterial Agents

Research on eco-sustainable synthesis has led to the development of compounds demonstrating attenuated activity against cancer and bacterial cells, highlighting the potential for this compound derivatives in medicinal chemistry. For example, a series of 2-phenyl 1,3-benzodioxole derivatives were investigated for their anticancer, antibacterial, and DNA binding potential, with certain compounds showing greater potency than standard reference drugs (Gupta et al., 2016).

Corrosion Inhibition

The derivatives of this compound have also been explored for their application in corrosion inhibition. A study focusing on spirocyclopropane derivatives for the protection of mild steel in acidic conditions found that certain compounds were effective inhibitors, suggesting their potential use in industrial applications to prevent corrosion (Chafiq et al., 2020).

Seed Germination Inhibitor

Another interesting application involves the synthesis of 3,4,5-trimethyl-2(5H)-furanone, a compound related to this compound, which has been identified as a promising seed germination inhibitor with agrochemical applications. This indicates the compound's potential in controlling unwanted vegetation and aiding in agricultural management (Surmont et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

properties

IUPAC Name

3,5,5-trimethylmorpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-6(9)10-4-7(2,3)8-5/h5,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBCNJMMSOJLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OCC(N1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601221
Record name 3,5,5-Trimethylmorpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57765-62-5
Record name 3,5,5-Trimethylmorpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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